molecular formula C19H21N3O4S B2558463 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851980-42-2

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2558463
CAS No.: 851980-42-2
M. Wt: 387.45
InChI Key: QPYSSLKVTPGITN-UHFFFAOYSA-N
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Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole ring fused with a trimethoxybenzohydrazide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 3,4,5-trimethoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides, which facilitate the formation of the hydrazide linkage .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzothiazole or trimethoxybenzohydrazide moieties .

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have suggested that it binds to specific proteins, altering their function and leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    4,5-dimethyl-2-aminobenzothiazole: A precursor in the synthesis of the target compound.

    3,4,5-trimethoxybenzohydrazide: Another precursor with distinct chemical properties.

Uniqueness

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is unique due to the combination of the benzothiazole and trimethoxybenzohydrazide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-10-6-7-15-16(11(10)2)20-19(27-15)22-21-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h6-9H,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYSSLKVTPGITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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